molecular formula C18H18F3N3O B6624668 (6-Methylpyridazin-4-yl)-[4-[4-(trifluoromethyl)phenyl]piperidin-1-yl]methanone

(6-Methylpyridazin-4-yl)-[4-[4-(trifluoromethyl)phenyl]piperidin-1-yl]methanone

Cat. No.: B6624668
M. Wt: 349.3 g/mol
InChI Key: UVSPIRXGKGGCHK-UHFFFAOYSA-N
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Description

(6-Methylpyridazin-4-yl)-[4-[4-(trifluoromethyl)phenyl]piperidin-1-yl]methanone is a complex organic compound that features a piperidine ring, a trifluoromethyl group, and a pyridazine moiety

Properties

IUPAC Name

(6-methylpyridazin-4-yl)-[4-[4-(trifluoromethyl)phenyl]piperidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18F3N3O/c1-12-10-15(11-22-23-12)17(25)24-8-6-14(7-9-24)13-2-4-16(5-3-13)18(19,20)21/h2-5,10-11,14H,6-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UVSPIRXGKGGCHK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CN=N1)C(=O)N2CCC(CC2)C3=CC=C(C=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18F3N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (6-Methylpyridazin-4-yl)-[4-[4-(trifluoromethyl)phenyl]piperidin-1-yl]methanone typically involves multiple steps, starting with the preparation of the piperidine and pyridazine intermediates. One common method involves the following steps:

    Formation of the Piperidine Intermediate: The piperidine ring can be synthesized through a cyclization reaction involving a suitable amine and a carbonyl compound under acidic or basic conditions.

    Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced via a nucleophilic substitution reaction using a trifluoromethylating agent such as trifluoromethyl iodide.

    Coupling with Pyridazine: The final step involves coupling the piperidine intermediate with a pyridazine derivative using a coupling reagent such as palladium-catalyzed cross-coupling.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This can include the use of high-throughput screening to identify the best catalysts and solvents, as well as scaling up the reactions in continuous flow reactors to improve efficiency and reduce costs.

Chemical Reactions Analysis

Types of Reactions

(6-Methylpyridazin-4-yl)-[4-[4-(trifluoromethyl)phenyl]piperidin-1-yl]methanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to introduce additional functional groups.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to modify the functional groups.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and the reaction conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution: Halogenating agents, nucleophiles, and electrophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

(6-Methylpyridazin-4-yl)-[4-[4-(trifluoromethyl)phenyl]piperidin-1-yl]methanone has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a pharmaceutical agent due to its unique structural features and biological activity.

    Materials Science: It can be used in the development of new materials with specific properties, such as improved thermal stability or electronic characteristics.

    Biological Research: The compound is used in studies to understand its interactions with biological targets and its potential therapeutic effects.

Mechanism of Action

The mechanism of action of (6-Methylpyridazin-4-yl)-[4-[4-(trifluoromethyl)phenyl]piperidin-1-yl]methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity and selectivity, while the piperidine and pyridazine moieties contribute to its overall biological activity. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    Piperidine Derivatives: Compounds with a piperidine ring, such as piperine and piperidine-based pharmaceuticals.

    Trifluoromethyl Compounds: Compounds containing a trifluoromethyl group, such as trifluoromethylbenzene and trifluoromethylpyridine.

    Pyridazine Derivatives: Compounds with a pyridazine ring, such as pyridazine-based herbicides and pharmaceuticals.

Uniqueness

(6-Methylpyridazin-4-yl)-[4-[4-(trifluoromethyl)phenyl]piperidin-1-yl]methanone is unique due to its combination of structural features, which confer specific chemical and biological properties. The presence of the trifluoromethyl group enhances its stability and lipophilicity, while the piperidine and pyridazine rings contribute to its versatility in chemical reactions and potential therapeutic applications.

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